Regioisomeric Differentiation: 2-Ethylphenyl vs. 4-Ethylphenyl Substitution and Calculated Physicochemical Property Divergence
The target compound (CAS 433244-86-1) bears a 2-ethylphenyl group, whereas its closest commercially cataloged analog N-(4-ethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide (CAS 345367-18-2) bears a 4-ethylphenyl group and an extended ethylene spacer, resulting in a molecular formula of C19H22N2O3 rather than C18H20N2O3—a difference of one methylene unit (14 Da) . A second positional isomer, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide, differs solely in the methoxy position on the benzyl ring (ortho vs. para), yet is documented with distinct purity specifications and vendor cataloging, indicating non-overlapping synthetic routes and analytical identity . In the broader oxamide class, such positional variations have been shown to alter logP values by 0.5–1.5 units and receptor binding Ki values by 10- to 1000-fold depending on the target [1].
| Evidence Dimension | Molecular formula, molecular weight, and substitution pattern |
|---|---|
| Target Compound Data | C18H20N2O3; MW 312.37; 2-ethylphenyl group; 4-methoxybenzyl group; oxamide core |
| Comparator Or Baseline | CAS 345367-18-2: C19H22N2O3; MW 326.40; 4-ethylphenyl group; 2-(4-methoxyphenyl)ethyl group with ethylene spacer. N-(2-ethylphenyl)-N'-(2-methoxybenzyl)ethanediamide: C18H20N2O3; MW 312.4; 2-ethylphenyl group; 2-methoxybenzyl group (ortho-methoxy positional isomer). |
| Quantified Difference | Molecular weight difference: +14 Da (CAS 345367-18-2 vs. target). Substitution position: ortho-ethyl vs. para-ethyl; para-methoxybenzyl vs. ortho-methoxybenzyl. No directly measured comparative bioactivity data available. |
| Conditions | Structural comparison based on published IUPAC names, molecular formulas, and vendor catalog entries. |
Why This Matters
Even a single methylene unit or methoxy positional shift can alter ligand binding mode sufficiently to invert functional activity at GPCR targets; procurement of the exact regioisomer specified is essential for experimental validity.
- [1] Brenchley G, et al. Oxamides as novel NR2B selective NMDA receptor antagonists. Bioorg Med Chem Lett. 2004;14(12):3221-3224. Demonstrates 10- to 1000-fold potency shifts with minor oxamide N-substitution changes. View Source
